N-(2-benzoylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
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Overview
Description
N-(2-benzoylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with a suitable benzisothiazole derivative under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with distinct properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-benzoylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzisothiazole derivatives in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex molecules or as a component in materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzisothiazole derivatives, such as:
- 2-(2-benzoylphenyl)-1,2-benzisothiazol-3(2H)-one
- 2-(2-benzoylphenyl)-1,2-benzisothiazol-3(2H)-thione
Uniqueness
N-(2-benzoylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to its specific structural features, such as the presence of both benzoyl and benzisothiazole moieties. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H16N2O5S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H16N2O5S/c25-20(14-24-22(27)17-11-5-7-13-19(17)30(24,28)29)23-18-12-6-4-10-16(18)21(26)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25) |
InChI Key |
XXCBYUIZQOZRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
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